Benzoxazole, 2-cyclohexyl-
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Overview
Description
Benzoxazole, 2-cyclohexyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a cyclohexyl group attached at the second position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole, 2-cyclohexyl- can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with cyclohexanone under acidic conditions, followed by cyclization to form the benzoxazole ring. Another method includes the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .
Industrial Production Methods: In industrial settings, the synthesis of benzoxazole derivatives often employs solution-phase synthesis techniques. These methods typically involve the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of copper catalysts and acyl halides in the presence of a base and solvent has been reported to produce benzoxazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 2-cyclohexyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its ability to interact with biological targets.
Medicine: Benzoxazole derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of functional materials, such as dyes, optical brighteners, and polymers
Mechanism of Action
The mechanism of action of benzoxazole, 2-cyclohexyl- involves its interaction with specific molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions. These interactions enable the compound to modulate biological activities and exert its effects .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Features an isoxazole ring fused to a benzene ring.
Uniqueness: Benzoxazole, 2-cyclohexyl- is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural variation can result in different pharmacological profiles and applications compared to other benzoxazole derivatives .
Properties
CAS No. |
104462-82-0 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H15NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
ZKYMHKBORYNLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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